6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an ethenyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method is eco-friendly and efficient, yielding the target compound in a short reaction time with good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the microwave-mediated synthesis and the use of common oxidizers suggest potential for industrial application. The use of environmentally friendly reagents and conditions is particularly advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For instance, it reacts with C-nucleophiles such as indoles and 1,3-dicarbonyl compounds to form stable products under mild conditions .
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and various nucleophiles. The reactions typically occur under mild conditions, often without the need for a base .
Major Products
The major products formed from these reactions include derivatives of 1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine, which are synthesized in high yields .
Scientific Research Applications
6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. These interactions inhibit the activity of these targets, leading to therapeutic effects in various diseases . The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in its substitution pattern and biological activity.
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine: This compound is highly electrophilic and undergoes different types of reactions compared to 6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine.
Uniqueness
This compound is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. Its ability to act as a scaffold for various biologically active compounds makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C8H7N3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-ethenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-7-3-4-8-9-6-10-11(8)5-7/h2-6H,1H2 |
InChI Key |
AJGRLWOIMOYOLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN2C(=NC=N2)C=C1 |
Origin of Product |
United States |
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